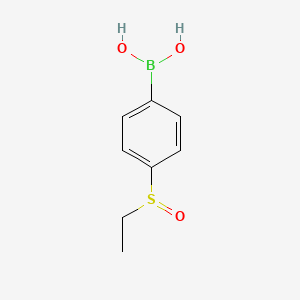

4-Ethylsulfinylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-ethylsulfinylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3S/c1-2-13(12)8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDFYDUHWXNXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660496 | |

| Record name | [4-(Ethanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863248-21-9 | |

| Record name | [4-(Ethanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylsulfinylphenylboronic Acid: Properties, Characterization, and Applications

Introduction: The Emergence of Bifunctional Reagents in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular entities with enhanced efficacy and specificity is perpetual. Boronic acids have cemented their role as indispensable building blocks, largely due to their versatile reactivity, general stability, and relatively low toxicity.[1] The approval of drugs like bortezomib, a boronic acid-containing proteasome inhibitor, has overcome initial skepticism about boron in pharmaceuticals and spurred significant research into this class of compounds.[1][2]

This guide focuses on 4-Ethylsulfinylphenylboronic acid , a bifunctional molecule that marries the synthetic utility of an arylboronic acid with the increasingly important sulfinyl functional group. The presence of the ethylsulfinyl moiety introduces a chiral sulfur center and a polar sulfoxide group, features that are actively explored by medicinal chemists to modulate physicochemical properties such as solubility and to probe new interactions with biological targets.[3] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its characterization, and insights into its potential applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental properties of a compound dictate its handling, reactivity, and formulation potential. The data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BO₃S | [4] |

| Molecular Weight | 198.05 g/mol | [4] |

| Appearance | White to off-white crystalline powder (inferred from related compounds) | [5] |

| Solubility | Generally soluble in polar organic solvents (e.g., ethers, ketones); low solubility in nonpolar hydrocarbons and water.[6][7] | |

| Storage Conditions | Inert atmosphere, Room Temperature; or Sealed in a dry environment at 2-8°C. | [4] |

Chemical Structure, Stability, and Reactivity

This compound possesses two key functional groups that define its chemical behavior: the boronic acid and the ethylsulfinyl group.

Structure:

The molecule consists of a phenyl ring substituted at the 4-position with both an ethylsulfinyl group and a boronic acid group. The sulfoxide group renders the sulfur atom a stereocenter, meaning the compound can exist as enantiomers.

Stability and Reactivity Profile:

-

Boronic Acid Moiety: This group is the primary site of reactivity. Like other arylboronic acids, it can undergo dehydration to form a cyclic anhydride known as a boroxine.[8] Its most prominent application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.[5] This reaction is a cornerstone of modern synthetic chemistry for building complex molecular architectures.

-

Ethylsulfinyl Group: The sulfoxide is a polar, hydrogen bond-accepting group that can influence the molecule's solubility and interactions with biological targets. Sulfoxides, and their oxidized counterparts, sulfones, are considered metabolically stable and are increasingly incorporated into drug candidates to explore new chemical space and improve pharmacokinetic profiles.[3] The presence of this group offers a vector for further chemical modification or for establishing key binding interactions in a drug-target complex.

Protocols for Spectroscopic Characterization

A robust analytical workflow is critical to confirm the identity and purity of any chemical reagent. The following protocols provide a self-validating system for the characterization of this compound.

Workflow for Compound Characterization

The logical flow from synthesis to definitive structural confirmation involves purification followed by a suite of spectroscopic analyses.

Caption: Standard experimental workflow for the synthesis, purification, and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial, as the acidic protons of the B(OH)₂ group may exchange with residual water.

-

Acquisition of ¹H NMR: Acquire a proton NMR spectrum using a 400 MHz or higher spectrometer. A typical experiment involves 16-32 scans.

-

Acquisition of ¹³C NMR: Acquire a carbon-13 spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary.

-

Acquisition of ¹¹B NMR: If available, ¹¹B NMR provides direct information about the boron atom's chemical environment.[9]

Interpreting the Spectra:

-

¹H NMR:

-

Aromatic Protons: Expect two sets of doublets in the aromatic region (~7.5-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of the sulfinyl and boronic acid groups will shift these protons downfield.[10][11]

-

Ethyl Protons: A quartet (~2.8-3.2 ppm) for the methylene (-CH₂-) group and a triplet (~1.2-1.5 ppm) for the methyl (-CH₃) group.

-

Boronic Acid Protons: A broad singlet for the -B(OH)₂ protons, which may be exchangeable and vary in chemical shift depending on concentration and solvent.

-

-

¹³C NMR: Expect distinct signals for the four unique aromatic carbons, with the carbon attached to boron (ipso-carbon) often showing a broader signal. Signals for the ethyl group's methylene and methyl carbons will appear in the aliphatic region.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and elemental composition of the compound.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

-

Infusion and Ionization: Infuse the sample directly into the ESI source. The analysis can be run in both positive and negative ion modes to maximize information.

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Tandem MS (MS/MS): For structural confirmation, select the parent ion and subject it to collision-induced dissociation (CID) to observe characteristic fragmentation patterns.[12]

Interpreting the Spectra:

-

Parent Ion: In positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 199.05. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 197.04 is possible.

-

Fragmentation: Common fragmentation pathways for arylboronic acids include the loss of water (H₂O) from the boronic acid group. Fragmentation may also occur at the ethylsulfinyl side chain.[13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.

Interpreting the Spectra:

-

O-H Stretch: A very broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded O-H groups of the boronic acid.[14]

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

-

S=O Stretch: A strong, characteristic absorption band for the sulfoxide group is expected around 1030-1070 cm⁻¹.

-

B-O Stretch: A strong band associated with the B-O single bond stretch typically appears in the 1300-1400 cm⁻¹ region.[15]

Utility in Drug Discovery and Chemical Biology

This compound is not merely a synthetic intermediate; it is a strategic building block for introducing a desirable pharmacophore. Its bifunctional nature allows for its incorporation into lead compounds to enhance their therapeutic potential.

Caption: Role of this compound in synthesizing complex molecules via Suzuki-Miyaura coupling.

The strategic value lies in:

-

Access to Novel Chemical Space: The sulfinyl group is less conventional than more common functionalities, providing an opportunity to develop compounds with novel intellectual property and unique biological activity profiles.[3]

-

Modulation of Physicochemical Properties: The polarity and hydrogen bonding capacity of the sulfoxide can be leveraged to improve the solubility and absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

-

Late-Stage Functionalization: The robust nature of the Suzuki-Miyaura coupling allows for the introduction of the ethylsulfinylphenyl moiety late in a synthetic sequence, a highly valuable strategy for rapidly creating analogues of a complex lead molecule.[3]

Conclusion

This compound is a valuable and versatile reagent for researchers at the forefront of drug discovery and materials science. Its unique combination of a reactive boronic acid handle and a medicinally relevant sulfinyl group provides a powerful tool for the synthesis of novel compounds. Understanding its core physical and chemical properties, supported by the rigorous characterization protocols outlined in this guide, is essential for its effective and reliable application in the laboratory. As the demand for more sophisticated and targeted therapeutics grows, such bifunctional building blocks will undoubtedly play an increasingly critical role in advancing chemical and biomedical research.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 4-Ethylphenylboronic acid | 63139-21-9 [chemicalbook.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. spectrabase.com [spectrabase.com]

- 10. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR [m.chemicalbook.com]

- 11. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Separation and fragmentation study of isocoproporphyrin derivatives by UHPLC-ESI-exact mass MS/MS and identification of a new isocoproporphyrin sulfonic acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. mdpi.com [mdpi.com]

4-Ethylsulfinylphenylboronic acid CAS number and molecular structure

An In-Depth Technical Guide to 4-Ethylsulfinylphenylboronic Acid

Introduction

In the landscape of modern synthetic chemistry and drug discovery, organoboron compounds, particularly boronic acids, have established themselves as indispensable building blocks.[1][2] Their versatility, especially in palladium-catalyzed cross-coupling reactions, has enabled the construction of complex molecular architectures with remarkable efficiency.[1][3] This guide focuses on a specialized yet highly valuable reagent: This compound .

The presence of both a boronic acid moiety and an ethylsulfinyl group imparts unique chemical characteristics to this molecule. The boronic acid function serves as a linchpin for carbon-carbon bond formation, most notably in the Suzuki-Miyaura coupling reaction.[4] Simultaneously, the ethylsulfinyl group, a chiral sulfoxide, introduces specific steric and electronic properties. Sulfoxide and other sulfur-containing groups are prevalent in a wide array of pharmaceuticals, influencing properties such as solubility, metabolic stability, and target engagement.[5] This dual functionality makes this compound a strategic intermediate for medicinal chemists and process development scientists aiming to synthesize novel therapeutic agents and functional materials.

This document provides a comprehensive overview of its chemical identity, molecular structure, synthesis, applications, and handling protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible science. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 863248-21-9 | [6][7][8] |

| Molecular Formula | C₈H₁₁BO₃S | [6][7][8] |

| Molecular Weight | 198.05 g/mol | [6][7][8] |

| IUPAC Name | (4-ethylsulfinylphenyl)boronic acid | [9] |

| Synonyms | B-[4-(ethylsulfinyl)phenyl]-boronic acid | [8] |

| Appearance | Typically a white to off-white solid | N/A |

| Storage | Inert atmosphere, Room Temperature or 2-8°C | [6][8] |

Molecular Structure and Functional Group Analysis

The structure of this compound is defined by a central benzene ring substituted at the 1- and 4-positions.

Caption: 2D structure of this compound.

-

Boronic Acid Group (-B(OH)₂): This is the reactive center for Suzuki-Miyaura coupling. The Lewis acidic boron atom is key to the transmetalation step in the catalytic cycle.[4]

-

Phenyl Ring: The aromatic core acts as a rigid scaffold, connecting the two functional groups.

-

Ethylsulfinyl Group (-S(O)Et): This sulfoxide group is a strong dipole and a hydrogen bond acceptor. Its presence can significantly alter the pharmacokinetic profile of a molecule. The sulfur atom is a stereocenter, meaning the compound can exist as a racemate or as individual enantiomers.

Synthesis Pathway: A Mechanistic Approach

While multiple synthetic routes are possible, a common and logical approach involves the borylation of a pre-functionalized aryl halide. This method provides high regioselectivity. The causality behind this choice is the well-established nature of lithium-halogen exchange followed by quenching with a boron electrophile.

Caption: A plausible synthetic workflow for the target compound.

Detailed Synthetic Protocol (Generalized)

-

Oxidation: 4-Bromothioanisole is dissolved in a suitable solvent like dichloromethane (DCM). The solution is cooled to 0°C, and a controlled amount (typically 1.0-1.1 equivalents) of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise. The reaction is monitored by TLC or LC-MS until the starting material is consumed. The product, 4-bromo-1-(ethylsulfinyl)benzene, is then isolated via aqueous workup and purification.

-

Lithium-Halogen Exchange & Borylation: This two-step, one-pot procedure must be conducted under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen).[10]

-

The purified 4-bromo-1-(ethylsulfinyl)benzene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C.

-

A solution of n-butyllithium (n-BuLi) in hexanes (approx. 1.1 equivalents) is added dropwise, causing the lithium-halogen exchange to form the highly reactive aryllithium intermediate.

-

Triisopropyl borate is then added to the solution at -78°C.[10] This electrophile is "quenched" by the nucleophilic aryllithium, forming a boronate ester intermediate.

-

The reaction is allowed to slowly warm to room temperature.

-

-

Hydrolysis: The reaction mixture is quenched by the careful addition of an aqueous acid (e.g., 1M HCl). This hydrolyzes the boronate ester to the final this compound. The product is then extracted into an organic solvent, dried, and purified, often by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures.[11][12]

Catalytic Cycle

The reaction is catalyzed by a Palladium(0) species and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for activating the boronic acid to facilitate transmetalation.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field Insights & Protocol

The sulfoxide moiety can pose a challenge by potentially coordinating to and poisoning the palladium catalyst.[13] Therefore, the choice of catalyst and ligands is critical. Electron-rich, bulky phosphine ligands (like SPhos) or robust pre-catalysts (like Pd(dppf)Cl₂) are often effective for such substrates.[13]

Generalized Experimental Protocol for Suzuki Coupling

This protocol is a general guideline and must be adapted and optimized for specific substrates.

-

Vessel Preparation: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).[13]

-

Catalyst Addition: Add the palladium catalyst. For example:

-

Solvent Addition: Add degassed solvent(s). A common choice is a mixture of an organic solvent like 1,2-dimethoxyethane (DME), Toluene, or Dioxane, and water (e.g., 5:1 ratio).[13]

-

Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110°C). Monitor the reaction's progress by TLC or LC-MS.

-

Workup and Purification:

-

After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Wash the filtrate with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[13]

-

Role in Drug Discovery

The incorporation of the 4-ethylsulfinylphenyl moiety into a drug candidate can be a strategic decision for several reasons:

-

Modulation of Physicochemical Properties: The sulfoxide group is polar and can act as a hydrogen bond acceptor, which can improve aqueous solubility and influence cell permeability compared to a non-polar thioether or sulfone.

-

Metabolic Stability: The sulfoxide can be a site of metabolism (either reduction to the sulfide or oxidation to the sulfone). Understanding and controlling this can be used to fine-tune the pharmacokinetic profile of a drug.

-

Structural Diversity: As a versatile building block, it allows for the rapid generation of analog libraries via Suzuki coupling, enabling extensive Structure-Activity Relationship (SAR) studies.[1] Boronic acids have been central to the discovery of several FDA-approved drugs, highlighting their importance in medicinal chemistry.[2][14]

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

-

Hazard Identification: this compound is classified as harmful if swallowed (H302) and causes serious eye damage (H318).[8][9] It may also cause skin and respiratory irritation.[15][16]

-

Precautionary Measures:

-

P264: Wash hands and exposed skin thoroughly after handling.[8][9]

-

P270: Do not eat, drink or smoke when using this product.[8][9]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[8][9] Safety glasses are a minimum requirement; chemical goggles are recommended.[17]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] Immediately seek medical attention.

-

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][9]

Conclusion

This compound is a sophisticated chemical intermediate that bridges the worlds of organometallic catalysis and medicinal chemistry. Its true value lies in the combination of a synthetically versatile boronic acid handle with a pharmaceutically relevant sulfoxide functional group. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, empowers researchers to leverage this reagent for the efficient construction of novel and complex molecules. Adherence to strict safety protocols is essential when handling this compound to ensure a safe and productive research environment.

References

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chiralen.com [chiralen.com]

- 7. a2bchem.com [a2bchem.com]

- 8. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 9. aksci.com [aksci.com]

- 10. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Ethylphenylboronic acid | 63139-21-9 [chemicalbook.com]

- 12. 4-Tolylboronic acid | 5720-05-8 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

Aryl Sulfoxide Boronic Acids: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Aryl sulfoxide boronic acids represent a fascinating and increasingly important class of reagents in modern organic synthesis and medicinal chemistry. Their unique structural motif, combining the versatile reactivity of a boronic acid with the chirality and electronic properties of a sulfoxide, opens up a wide array of synthetic possibilities. This guide provides an in-depth exploration of the synthesis, properties, and applications of aryl sulfoxide boronic acids, with a particular focus on their utility in cross-coupling reactions and drug discovery. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the potential of these powerful chemical entities.

Table of Contents

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

Introduction to Aryl Sulfoxide Boronic Acids

Boronic acids and their derivatives are fundamental building blocks in organic chemistry, renowned for their stability, low toxicity, and broad utility in reactions like the Suzuki-Miyaura cross-coupling.[1][2][3] The introduction of a sulfoxide group onto the aryl ring of a boronic acid creates a molecule with a unique combination of functionalities. Sulfoxides themselves are significant in synthetic and medicinal chemistry due to their conformational stability, ability to coordinate with metals, and the chirality at the sulfur atom.[4] This chirality, when incorporated into a boronic acid framework, offers exciting prospects for asymmetric synthesis.

The sulfoxide group, being a strong electron-withdrawing and coordinating group, significantly influences the electronic properties and reactivity of the boronic acid moiety. This modulation of reactivity can be strategically exploited in various chemical transformations. Furthermore, the dual functionality of aryl sulfoxide boronic acids makes them valuable precursors to other important sulfur-containing compounds, such as sulfones and sulfonamides, which are prevalent in pharmaceuticals.[5][6]

This guide will delve into the core aspects of aryl sulfoxide boronic acids, providing a comprehensive overview for researchers looking to explore their potential.

Synthesis and Structural Characterization

The synthesis of aryl sulfoxide boronic acids is not a trivial task and often requires multi-step sequences. The primary challenge lies in the controlled introduction of both the boronic acid and the sulfoxide functionalities onto the same aromatic ring while managing compatibility with various functional groups.

Key Synthetic Strategies

Several synthetic routes have been explored, with the most common strategies involving either the borylation of a pre-existing aryl sulfoxide or the oxidation of an arylthioboronic acid derivative.

Strategy 1: Borylation of Aryl Sulfoxides

This approach typically involves the use of a directed ortho-metalation (DoM) strategy or a metal-catalyzed C-H borylation of an aryl sulfoxide. The sulfoxide group can act as a directing group, facilitating the regioselective introduction of the boron moiety.

Strategy 2: Oxidation of Arylthioboronic Acids

An alternative route involves the synthesis of an arylthioboronic acid or its corresponding boronate ester, followed by a selective oxidation of the sulfide to the sulfoxide. This method requires careful control of the oxidation conditions to avoid over-oxidation to the sulfone or decomposition of the boronic acid.

Experimental Protocol: Synthesis of a Model Aryl Sulfoxide Boronic Acid

The following is a generalized, step-by-step protocol for the synthesis of an aryl sulfoxide boronic acid via the oxidation of an arylthioboronate ester.

Step 1: Synthesis of the Arylthioboronate Ester

-

Reactants: Aryl thiol, pinacolborane, and a suitable catalyst (e.g., a palladium or copper catalyst).

-

Procedure: In an inert atmosphere glovebox, combine the aryl thiol, pinacolborane, and catalyst in a dry, degassed solvent (e.g., toluene or THF). Heat the reaction mixture at a specified temperature for a set duration. Monitor the reaction progress by TLC or GC-MS. Upon completion, quench the reaction, and purify the arylthioboronate ester by column chromatography.

Step 2: Selective Oxidation to the Aryl Sulfoxide Boronate Ester

-

Reactants: Arylthioboronate ester and a mild oxidizing agent (e.g., m-CPBA or Oxone® in a biphasic system).

-

Procedure: Dissolve the arylthioboronate ester in a suitable solvent (e.g., dichloromethane). Cool the solution in an ice bath. Add the oxidizing agent portion-wise, maintaining the temperature below 5 °C. Stir the reaction for a specified time, monitoring by TLC. Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the aryl sulfoxide boronate ester by column chromatography.

Step 3: Hydrolysis to the Aryl Sulfoxide Boronic Acid

-

Reactants: Aryl sulfoxide boronate ester and an aqueous acid or base.

-

Procedure: Dissolve the aryl sulfoxide boronate ester in a suitable solvent (e.g., diethyl ether or THF). Add an aqueous solution of a mild acid (e.g., HCl) or base (e.g., NaOH). Stir the biphasic mixture vigorously at room temperature until hydrolysis is complete (monitored by TLC or LC-MS). Separate the aqueous layer, wash the organic layer with water, and then acidify the combined aqueous layers to precipitate the aryl sulfoxide boronic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Characterization Techniques

The structural confirmation of aryl sulfoxide boronic acids relies on a combination of spectroscopic techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹¹B): Provides detailed information about the molecular structure, including the chemical environment of the protons, carbons, and boron atom. In DMSO-d6, the B(OH)₂ resonance is typically observed around 8.3 ppm.[7]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the S=O stretch of the sulfoxide and the B-O and O-H stretches of the boronic acid.

-

Single-Crystal X-ray Diffraction: Provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry if the compound is chiral.

Physicochemical Properties and Reactivity

The physical and chemical properties of aryl sulfoxide boronic acids are dictated by the interplay between the boronic acid and sulfoxide functionalities.

Physical Properties

| Property | Description |

| Physical State | Typically crystalline solids at room temperature. |

| Solubility | Generally soluble in polar organic solvents like DMSO, DMF, and alcohols. Solubility in water can vary depending on the substituents on the aryl ring. |

| pKa | Aryl boronic acids are generally more acidic than alkyl boronic acids.[1] The electron-withdrawing nature of the sulfoxide group is expected to decrease the pKa of the boronic acid, making it a stronger Lewis acid. |

| Stability | Boronic acids are known to undergo dehydration to form boroxines, which are cyclic anhydrides.[8] This equilibrium is reversible in the presence of water.[8] |

Chemical Reactivity

The reactivity of aryl sulfoxide boronic acids is characterized by the distinct chemistries of the boronic acid and sulfoxide groups.

-

Boronic Acid Reactivity: The boronic acid moiety readily participates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[2][3] It can also engage in Chan-Lam coupling for C-N and C-O bond formation.

-

Sulfoxide Reactivity: The sulfoxide group can act as a chiral auxiliary, a coordinating ligand for transition metals, or an electrophilic substrate in certain cross-coupling reactions.[9]

The interplay between these two groups can lead to unique reactivity and selectivity in chemical transformations.

Applications in Catalysis and Organic Synthesis

Aryl sulfoxide boronic acids are emerging as versatile reagents in catalysis and organic synthesis, primarily due to their utility in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[2][3] Aryl sulfoxide boronic acids can serve as effective coupling partners in these reactions, allowing for the synthesis of biaryls containing a sulfoxide moiety.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Asymmetric Catalysis

The inherent chirality of the sulfoxide group in enantiomerically pure aryl sulfoxide boronic acids can be exploited in asymmetric catalysis. These compounds can act as chiral ligands for transition metals, inducing enantioselectivity in a variety of transformations. For example, chiral olefin-sulfoxide ligands have been shown to be effective in rhodium-catalyzed asymmetric conjugate additions of arylboronic acids.[10]

Synthesis of Other Sulfur-Containing Compounds

Aryl sulfoxide boronic acids serve as valuable precursors for the synthesis of other medicinally relevant sulfur-containing functional groups.

-

Sulfones: Oxidation of the sulfoxide moiety in the biaryl product of a Suzuki-Miyaura coupling reaction provides a straightforward route to diaryl sulfones. Traditional methods for synthesizing diaryl sulfones often involve the oxidation of sulfides or sulfoxides.[5]

-

Sulfoximines and Sulfondiimines: These functional groups are gaining attention in medicinal chemistry as bioisosteres of sulfones.[11] Derivatization of the sulfoxide can provide access to these important pharmacophores.[11]

Role in Medicinal Chemistry and Drug Discovery

The unique structural and electronic properties of aryl sulfoxide boronic acids make them attractive scaffolds for the design and synthesis of novel therapeutic agents.

Boronic Acids in Medicine

Boronic acids have gained significant traction in medicinal chemistry, with the approval of drugs like bortezomib, a proteasome inhibitor for treating multiple myeloma.[12] Their ability to form reversible covalent bonds with serine proteases and other biological targets is a key aspect of their therapeutic potential.[1]

Sulfoxides and Sulfonamides in Drug Discovery

Sulfoxides and their oxidized counterparts, sulfonamides, are present in a wide range of approved drugs.[6][11] The sulfoxide group can influence a molecule's polarity, solubility, and metabolic stability.

Potential Therapeutic Applications

The combination of a boronic acid and a sulfoxide in a single molecule offers several potential advantages in drug design:

-

Dual-Targeting Agents: The two functional groups could potentially interact with different binding sites on a biological target or even with two different targets.

-

Modulation of Pharmacokinetic Properties: The sulfoxide group can be used to fine-tune the physicochemical properties of a boronic acid-containing drug candidate, such as its solubility and membrane permeability.

-

Chiral Probes: Enantiomerically pure aryl sulfoxide boronic acids can be used as chiral probes to investigate the stereochemical requirements of biological targets.

Logical Relationship: From Building Block to Bioactive Molecule

Caption: Drug discovery pathway utilizing aryl sulfoxide boronic acids.

Conclusion and Future Outlook

Aryl sulfoxide boronic acids are a promising class of reagents with significant potential in both synthetic and medicinal chemistry. Their unique combination of a reactive boronic acid and a versatile sulfoxide group provides a powerful platform for the construction of complex molecules and the development of novel therapeutic agents.

Future research in this area is likely to focus on:

-

Development of more efficient and stereoselective synthetic methods.

-

Exploration of their applications in a wider range of catalytic transformations.

-

Systematic investigation of their biological activities and potential as drug candidates.

As our understanding of the chemistry and biology of these fascinating molecules grows, we can expect to see aryl sulfoxide boronic acids play an increasingly important role in advancing the frontiers of science.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chiral olefin–sulfoxide as ligands for rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to unsaturated esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 4-Ethylsulfinylphenylboronic Acid

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular entities is a cornerstone of innovation. 4-Ethylsulfinylphenylboronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility is derived from the presence of both a versatile boronic acid moiety, amenable to Suzuki-Miyaura cross-coupling reactions, and a sulfoxide group, which can modulate the electronic and steric properties of a molecule, as well as offer a site for further functionalization. This guide provides an in-depth technical overview of the primary synthetic strategies and key starting materials required for the preparation of this important reagent.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached via two principal retrosynthetic pathways. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups in subsequent steps.

Route 1: Late-Stage Oxidation of a Thioether Precursor. This approach involves the initial synthesis of 4-(ethylthio)phenylboronic acid, followed by a selective oxidation of the thioether to the corresponding sulfoxide. This strategy is advantageous when the thioether-containing starting materials are readily accessible and the subsequent synthetic steps are compatible with the sulfoxide functionality.

Route 2: Early Introduction of the Sulfoxide Followed by Borylation. In this alternative strategy, the ethylsulfinyl group is incorporated into an aryl halide, such as 1-bromo-4-(ethylsulfinyl)benzene, which then undergoes a metal-catalyzed borylation reaction to introduce the boronic acid group. This route is often preferred when the borylation reaction is high-yielding and subsequent transformations might be sensitive to the oxidizing conditions required in Route 1.

The following sections will provide a detailed examination of the key starting materials and synthetic methodologies for each of these strategic routes.

Route 1: Synthesis via Oxidation of 4-(Ethylthio)phenylboronic Acid

This pathway is a two-stage process: the preparation of the thioether-substituted boronic acid, followed by its selective oxidation.

Key Starting Material: 4-(Ethylthio)phenylboronic Acid

The primary starting material for this route is 4-(ethylthio)phenylboronic acid. Its synthesis is typically achieved from 1-bromo-4-(ethylthio)benzene.

The precursor, 1-bromo-4-(ethylthio)benzene, can be prepared from 4-bromothiophenol and an ethylating agent.

-

Reaction: Nucleophilic substitution of an ethylating agent with 4-bromothiophenol.

-

Rationale: The thiol proton is acidic and can be readily removed by a base to generate a thiophenolate anion, which is a potent nucleophile. This anion then displaces a leaving group from an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired thioether.

Experimental Protocol: Synthesis of 1-Bromo-4-(ethylthio)benzene

| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Volume (mL) |

| 4-Bromothiophenol | 1.0 | 189.08 | 10.0 | - |

| Sodium Hydroxide | 1.1 | 40.00 | 2.33 | - |

| Ethyl Iodide | 1.2 | 155.97 | 9.85 | 5.10 |

| N,N-Dimethylformamide (DMF) | - | - | - | 100 |

Procedure:

-

To a stirred solution of 4-bromothiophenol (10.0 g, 52.9 mmol) in DMF (100 mL) at 0 °C under a nitrogen atmosphere, add sodium hydroxide (2.33 g, 58.2 mmol) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add ethyl iodide (9.85 g, 63.5 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into water (500 mL) and extract with diethyl ether (3 x 150 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 1-bromo-4-(ethylthio)benzene as a colorless oil.

Typical Yield: 85-95%

With 1-bromo-4-(ethylthio)benzene in hand, the boronic acid moiety can be introduced via a lithium-halogen exchange followed by reaction with a borate ester.

-

Reaction: Lithiation of 1-bromo-4-(ethylthio)benzene followed by quenching with a trialkyl borate.

-

Rationale: Organolithium reagents, such as n-butyllithium, readily undergo halogen-metal exchange with aryl bromides at low temperatures. The resulting aryllithium species is a strong nucleophile that attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.

Experimental Protocol: Synthesis of 4-(Ethylthio)phenylboronic Acid

| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Volume (mL) |

| 1-Bromo-4-(ethylthio)benzene | 1.0 | 217.13 | 10.0 | - |

| n-Butyllithium (2.5 M in hexanes) | 1.1 | 64.06 | - | 20.3 |

| Triisopropyl borate | 1.2 | 188.08 | 10.4 | 12.3 |

| Tetrahydrofuran (THF), anhydrous | - | - | - | 150 |

| 1 M Hydrochloric Acid | - | - | - | As needed |

Procedure:

-

Dissolve 1-bromo-4-(ethylthio)benzene (10.0 g, 46.1 mmol) in anhydrous THF (150 mL) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (20.3 mL of a 2.5 M solution in hexanes, 50.7 mmol) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (10.4 g, 55.3 mmol) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2).

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) to yield 4-(ethylthio)phenylboronic acid as a white solid.

Typical Yield: 70-85%

Final Step: Selective Oxidation to this compound

The final step in this route is the selective oxidation of the thioether to the sulfoxide. This transformation requires careful control of the oxidant and reaction conditions to avoid over-oxidation to the sulfone.

-

Reaction: Controlled oxidation of the thioether.

-

Rationale: Reagents such as sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂) can selectively oxidize sulfides to sulfoxides.[1][2] Sodium periodate is often preferred for its mildness and high chemoselectivity.[3] The reaction is typically carried out in a mixed solvent system, such as methanol/water, at or below room temperature.

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Volume (mL) |

| 4-(Ethylthio)phenylboronic acid | 1.0 | 182.05 | 5.0 | - |

| Sodium Periodate (NaIO₄) | 1.1 | 213.89 | 6.2 | - |

| Methanol | - | - | - | 100 |

| Water | - | - | - | 50 |

Procedure:

-

Dissolve 4-(ethylthio)phenylboronic acid (5.0 g, 27.5 mmol) in methanol (100 mL) in a round-bottom flask.

-

In a separate flask, dissolve sodium periodate (6.2 g, 29.0 mmol) in water (50 mL).

-

Cool the solution of the boronic acid to 0 °C in an ice bath.

-

Add the aqueous sodium periodate solution dropwise to the stirred boronic acid solution over 30 minutes.

-

Stir the reaction mixture at 0 °C for 4 hours and then allow it to warm to room temperature overnight.

-

Monitor the reaction by TLC to ensure complete consumption of the starting material.

-

Filter the reaction mixture to remove the sodium iodate byproduct.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extract the remaining aqueous solution with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify by recrystallization or column chromatography to afford this compound as a white solid.

Typical Yield: 75-90%

Caption: Synthetic pathway for Route 1.

Route 2: Borylation of 1-Bromo-4-(ethylsulfinyl)benzene

This alternative strategy involves the early introduction of the sulfoxide functionality, followed by a palladium- or nickel-catalyzed borylation.

Key Starting Material: 1-Bromo-4-(ethylsulfinyl)benzene

The synthesis of this key intermediate begins with the same precursor as in Route 1, 1-bromo-4-(ethylthio)benzene, which is then oxidized.

-

Reaction: Selective oxidation of 1-bromo-4-(ethylthio)benzene.

-

Rationale: Similar to the oxidation of the boronic acid derivative, a controlled oxidation is required. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[1] Using one equivalent of m-CPBA at low temperature generally provides the sulfoxide selectively.

Experimental Protocol: Synthesis of 1-Bromo-4-(ethylsulfinyl)benzene

| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Volume (mL) |

| 1-Bromo-4-(ethylthio)benzene | 1.0 | 217.13 | 10.0 | - |

| m-CPBA (77%) | 1.05 | 172.57 | 10.4 | - |

| Dichloromethane (DCM) | - | - | - | 200 |

Procedure:

-

Dissolve 1-bromo-4-(ethylthio)benzene (10.0 g, 46.1 mmol) in DCM (200 mL) and cool to 0 °C.

-

Add m-CPBA (10.4 g of 77% purity, ~46.3 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 2 hours and then at room temperature for an additional 2 hours.

-

Monitor the reaction by TLC.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield 1-bromo-4-(ethylsulfinyl)benzene as a white solid.[4]

Typical Yield: 80-95%

Final Step: Borylation to this compound

The final step is the conversion of the aryl bromide to the boronic acid. The Miyaura borylation is a powerful and widely used method for this transformation.[5][6] More recently, nickel-catalyzed borylation of aryl sulfoxides has emerged as a promising alternative.

-

Reaction: Palladium-catalyzed cross-coupling of 1-bromo-4-(ethylsulfinyl)benzene with a diboron reagent.

-

Rationale: This reaction typically employs a palladium catalyst, such as Pd(dppf)Cl₂, a phosphine ligand, a base (e.g., potassium acetate), and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[5][6] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the diboron reagent, and reductive elimination to afford the aryl boronate ester. This ester can then be hydrolyzed to the boronic acid.

Experimental Protocol: Miyaura Borylation of 1-Bromo-4-(ethylsulfinyl)benzene

| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Amount (mg) |

| 1-Bromo-4-(ethylsulfinyl)benzene | 1.0 | 233.12 | 5.0 | - |

| Bis(pinacolato)diboron (B₂pin₂) | 1.1 | 253.94 | 5.9 | - |

| Potassium Acetate (KOAc) | 1.5 | 98.14 | 3.2 | - |

| Pd(dppf)Cl₂ | 0.03 | 816.64 | - | 525 |

| 1,4-Dioxane, anhydrous | - | - | - | 100 mL |

Procedure:

-

To a Schlenk flask, add 1-bromo-4-(ethylsulfinyl)benzene (5.0 g, 21.4 mmol), bis(pinacolato)diboron (5.9 g, 23.5 mmol), and potassium acetate (3.2 g, 32.1 mmol).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous 1,4-dioxane (100 mL) and degas the solution with a stream of nitrogen for 15 minutes.

-

Add Pd(dppf)Cl₂ (525 mg, 0.64 mmol) to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the resulting pinacol boronate ester by column chromatography.

-

The pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 1 M HCl) in a suitable solvent like THF or by transesterification.

Typical Yield: 60-80% for the boronate ester.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Discovery and history of functionalized phenylboronic acids

An In-Depth Technical Guide to the Discovery and History of Functionalized Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

From their initial synthesis as chemical curiosities in the 19th century to their current status as indispensable tools in organic synthesis and medicine, functionalized phenylboronic acids have undergone a remarkable journey. This technical guide provides a comprehensive exploration of the discovery and history of these versatile compounds. We will trace their origins from the pioneering work of early chemists, navigate the revolutionary advancements in their synthesis, including the Nobel Prize-winning Suzuki-Miyaura coupling, and delve into their modern applications in drug discovery, diagnostics, and materials science. This paper synthesizes historical context with detailed technical protocols and mechanistic insights, offering a Senior Application Scientist's perspective on the causality behind experimental evolution and the self-validating nature of these robust chemical systems.

The Dawn of Boron Chemistry: Initial Discoveries

The story of organoboron chemistry begins long before the advent of its most famous applications. The first isolation of any boronic acid was achieved by Edward Frankland in 1860, who synthesized ethylboronic acid through a two-stage process involving the oxidation of triethylborane.[1][2] However, the first synthesis of an arylboronic acid, specifically benzeneboronic acid, was reported two decades later in 1880 by Michaelis and Becker.[3] Their method involved heating diphenylmercury with boron trichloride in a sealed tube to produce benzeneboronyl dichloride, which readily hydrolyzed to form the desired phenylboronic acid.[3]

These early syntheses were arduous and often low-yielding. A more practical and enduring method emerged from the use of organometallic reagents. The reaction of a Grignard reagent, phenylmagnesium bromide, with a trialkyl borate like trimethyl borate, followed by acidic hydrolysis, became one of the most common early preparations.[3][4][5][6] Similarly, the use of phenyllithium intermediates offered another, albeit sometimes lower-yielding, pathway.[3][4] These foundational methods established the core principle of trapping an arylmetal intermediate with a boron electrophile, a strategy that remains relevant today.[4]

Diagram 1: Early Synthesis of Phenylboronic Acid via Grignard Reagent

Caption: Workflow for the synthesis of phenylboronic acid using a Grignard reagent.

The Organoborane Revolution: Herbert C. Brown's Nobel-Winning Work

The landscape of organoboron chemistry was profoundly reshaped by the work of Herbert C. Brown. His research, which earned him the Nobel Prize in Chemistry in 1979, centered on the hydroboration reaction, first reported in the late 1950s.[7][8][9] This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, providing a powerful and versatile method for preparing organoboranes.[7][10]

While not directly focused on arylboronic acids, Brown's discoveries were monumental for several reasons:

-

Accessibility: Hydroboration made a vast array of organoborane compounds readily accessible from common starting materials like alkenes and alkynes.[9][11]

-

Versatility: Brown and his students demonstrated that the resulting organoboranes were not mere curiosities but exceptionally useful synthetic intermediates capable of undergoing a wide range of transformations to produce alcohols, amines, and alkyl halides.[9][10]

-

Intellectual Legacy: Brown's laboratory was a fertile training ground for future leaders in the field, including Ei-ichi Negishi and Akira Suzuki, who would go on to win the 2010 Nobel Prize for their own work on palladium-catalyzed cross-coupling reactions.[7]

Brown's work transformed boranes from a niche area of study into a central pillar of synthetic organic chemistry, setting the stage for the next major breakthrough.[8][9]

The Paradigm Shift: The Suzuki-Miyaura Cross-Coupling Reaction

The single most important development in the history of phenylboronic acids was the discovery of the palladium-catalyzed cross-coupling reaction by Akira Suzuki and Norio Miyaura in 1979.[12][13] This reaction, now universally known as the Suzuki-Miyaura reaction, enables the formation of a carbon-carbon bond by coupling an organoboron reagent (like a phenylboronic acid) with an organic halide or pseudohalide in the presence of a palladium catalyst and a base.[12][14][15]

The significance of this discovery, for which Suzuki shared the 2010 Nobel Prize in Chemistry, cannot be overstated.[13][14] Phenylboronic acids were ideal coupling partners due to their stability, low toxicity, and commercial availability.[4] The reaction itself is renowned for its mild conditions and high tolerance for a wide variety of functional groups, making it a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for constructing complex molecular architectures.[12][16]

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium complex.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Modern Synthetic Methods and Functionalization

The explosive growth in the use of phenylboronic acids spurred the development of more sophisticated and efficient synthetic methods beyond the classic Grignard approach.

| Method | Description | Key Features |

| Grignard/Organolithium | Reaction of aryl-MgX or aryl-Li with borate esters.[4][5] | Foundational method; can have limited functional group tolerance.[17] |

| Miyaura Borylation | Pd-catalyzed coupling of aryl halides/triflates with diboronyl reagents (e.g., bis(pinacolato)diboron, B₂pin₂).[1][4] | Excellent functional group tolerance; provides stable boronic esters. |

| C-H Borylation | Iridium-catalyzed direct borylation of aromatic C-H bonds.[17] | Atom-economical; allows for late-stage functionalization without pre-existing halides. |

| Transmetalation | Transmetalation of aryl silanes or stannanes with boron halides.[4][5] | Alternative to organolithium/Grignard reagents. |

These modern methods have made a vast array of functionalized phenylboronic acids readily available, enabling their use in increasingly complex applications.

Functionalized Phenylboronic Acids in Drug Discovery and Diagnostics

The unique chemical properties of the boronic acid moiety have been harnessed to create powerful tools for medicine and biology.

Proteasome Inhibition: Bortezomib (Velcade®)

A landmark achievement was the FDA approval of Bortezomib (Velcade®) in 2003, the first boronic acid-containing drug.[4] Bortezomib is a proteasome inhibitor used to treat multiple myeloma. The boron atom in Bortezomib forms a stable, yet reversible, tetrahedral intermediate with the N-terminal threonine residue in the active site of the 26S proteasome, effectively inhibiting its function and inducing apoptosis in cancer cells.

Boron Neutron Capture Therapy (BNCT): 4-Borono-L-phenylalanine (BPA)

4-Borono-L-phenylalanine (L-BPA) is a crucial agent for Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for treating cancers like glioblastoma.[18][19] First synthesized as a racemic mixture in 1958, L-BPA is designed to be selectively absorbed by cancer cells.[18] During therapy, the patient is irradiated with low-energy thermal neutrons, which are captured by the non-radioactive boron-10 isotope in L-BPA. This capture event triggers a nuclear reaction that releases high-energy alpha particles and lithium-7 ions, which destroy the cancer cell from within while sparing surrounding healthy tissue.[20] The synthesis of enantiomerically pure, ¹⁰B-enriched L-BPA has been a significant area of research, with methods evolving from the introduction of an amino acid group to a boron-containing benzyl fragment, to the direct borylation of a protected L-phenylalanine derivative.[19][20][21][22]

Glucose Sensing and Diagnostics

A key property of phenylboronic acid is its ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, such as sugars.[23][24] This interaction forms a five- or six-membered cyclic boronate ester. This principle is the basis for developing glucose-responsive materials for diabetes management.[23][25] For example, insulin can be encapsulated within a polymer matrix functionalized with phenylboronic acid. In the presence of high glucose concentrations, the glucose competitively binds to the boronic acid moieties, causing the polymer matrix to swell or disassemble and release the encapsulated insulin.[25][26] This diol-binding capability has also been exploited to target sialic acid residues that are often overexpressed on the surface of cancer cells, creating a strategy for targeted drug delivery and tumor imaging.[24][27][28]

Diagram 3: Mechanism of Glucose Sensingdot

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. acs.org [acs.org]

- 7. Herbert C. Brown: 1979 Nobel Prize in Chemistry - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 8. nationalmedals.org [nationalmedals.org]

- 9. Herbert Charles Brown | Biography, Significance, Discoveries, & Nobel Prize | Britannica [britannica.com]

- 10. Hydroboration - Wikipedia [en.wikipedia.org]

- 11. reddit.com [reddit.com]

- 12. wwjmrd.com [wwjmrd.com]

- 13. Optima Chemical's 20 Years of Boronic Acid Research | Optima Chemical [optimachem.com]

- 14. Yoneda Labs [yonedalabs.com]

- 15. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Boron in My Mind: A Comprehensive Review of the Evolution of the Diverse Syntheses of 4‐Borono‐l‐Phenylalanine, the Leading Agent for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. US8765997B2 - Process for preparing 4-borono-L-phenylalanine - Google Patents [patents.google.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. US20130331602A1 - Process for preparing 4-borono-l-phenylalanine - Google Patents [patents.google.com]

- 23. japsonline.com [japsonline.com]

- 24. japsonline.com [japsonline.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Biaryl Sulfoxides via 4-Ethylsulfinylphenylboronic Acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Biaryl Sulfoxides

Biaryl scaffolds are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of a sulfoxide group to this framework imparts unique stereochemical and physicochemical properties. Chiral sulfoxides, in particular, are recognized as important pharmacophores and are found in numerous marketed drugs.[2][3][4] Furthermore, they serve as versatile chiral auxiliaries and ligands in asymmetric synthesis.[2][4] The controlled, efficient synthesis of biaryl sulfoxides is therefore a critical endeavor in modern organic and medicinal chemistry.

This guide details the synthesis of biaryl sulfoxides utilizing 4-ethylsulfinylphenylboronic acid as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This approach offers a direct and modular route to introduce the ethylsulfinylphenyl moiety, a valuable functional group in drug discovery programs.

The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis

The Suzuki-Miyaura reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[5][6][7] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[6][8][9]

The general catalytic cycle proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[6][10]

-

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center.[6][11]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[6][10]

Diagram: The Suzuki-Miyaura Catalytic Cycle

References

- 1. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nbinno.com [nbinno.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Suzuki Coupling [organic-chemistry.org]

General experimental procedure for coupling aryl halides with 4-Ethylsulfinylphenylboronic acid

An Application Note for the Synthesis of Biaryl Sulfoxides via Suzuki-Miyaura Coupling

Topic: General Experimental Procedure for Coupling Aryl Halides with 4-Ethylsulfinylphenylboronic Acid Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Biaryl Sulfoxides

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its power to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This Nobel Prize-winning methodology provides a versatile platform for constructing complex molecular architectures.[4] Within the vast landscape of molecules synthesized via this method, biaryl sulfoxides represent a class of compounds with significant interest in medicinal chemistry and materials science, owing to the unique stereoelectronic properties of the sulfoxide moiety.[5]

This document serves as a detailed guide for the palladium-catalyzed Suzuki-Miyaura coupling of various aryl halides with this compound. The presence of a sulfur-containing functional group introduces specific considerations, most notably the potential for the sulfur atom to interact with and deactivate the palladium catalyst.[6] Therefore, this guide emphasizes not just the procedural steps but also the underlying chemical principles and strategic choices required to navigate these challenges and ensure a successful, high-yielding synthesis.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle centered on a palladium complex.[2][4] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The cycle commences with the insertion of a catalytically active Pd(0) species into the carbon-halogen bond of the aryl halide (Ar-X). This step, often rate-determining, oxidizes the catalyst to a Pd(II) intermediate.[2]

-

Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires activation of the boronic acid by a base. The base coordinates to the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily engages in ligand exchange with the Pd(II) complex.[7][8][9]

-

Reductive Elimination: In the final step, the two organic partners (the aryl group from the halide and the 4-ethylsulfinylphenyl group from the boronic acid) couple and are expelled from the palladium coordination sphere. This forms the desired C-C bond of the biaryl product and regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general, robust starting point for the coupling of a generic aryl bromide with this compound. Optimization may be required based on the specific aryl halide used.

Materials and Reagents

| Component | Example | Grade/Purity | Rationale/Comments |

| Aryl Halide | 4-Bromoanisole | >98% | Reactivity order is I > Br > OTf >> Cl. Bromides offer a good balance of reactivity and stability.[2] |

| Boronic Acid | This compound | >97% | The key nucleophilic partner. Prone to homocoupling if oxygen is present.[10] |

| Palladium Source | Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ | >98% | A reliable, air-stable Pd(0) precatalyst suitable for many standard couplings. Requires no additional ligand. |

| Base | Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | An effective inorganic base for activating the boronic acid. Its choice is crucial for the reaction's success.[7][9] |

| Solvent System | 1,4-Dioxane and Water | Anhydrous/Degassed | Dioxane solubilizes organic components, while water dissolves the base and facilitates boronate formation.[4] |

| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | For removing residual water from the organic phase during workup. |

| Purification | Silica Gel | 230-400 mesh | Standard stationary phase for flash column chromatography. |

| Inert Gas | Nitrogen (N₂) or Argon (Ar) | High Purity | Essential for preventing catalyst oxidation and boronic acid homocoupling.[10] |

Equipment

-

Oven-dried Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate with an oil bath

-

Inert atmosphere manifold (Schlenk line) with Nitrogen or Argon supply

-

Standard laboratory glassware (septum, needles, syringes, separatory funnel)

-

Rotary evaporator

-

Flash column chromatography system

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology

Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.

-

Reaction Setup and Degassing (Critical Step):

-

To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromoanisole, 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).

-

Seal the flask with a rubber septum, and connect it to a Schlenk line.

-

Evacuate the flask under vacuum and backfill with inert gas (N₂ or Ar). Repeat this cycle three times. This process is vital to remove oxygen, which can cause oxidative degradation of the phosphine ligands, deactivation of the Pd(0) catalyst, and undesirable homocoupling of the boronic acid.[10][11]

-

Via syringe, add degassed 1,4-dioxane (3 mL) and degassed deionized water (1 mL). The solvent should be degassed beforehand by sparging with N₂ or Ar for at least 30 minutes.

-

-

Catalyst Addition and Reaction:

-

Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.025 mmol, 5 mol%).

-

Place the flask in a preheated oil bath at 90 °C.

-

Stir the reaction mixture vigorously. The reaction is typically complete within 2-12 hours.

-

-

Monitoring the Reaction:

-

Follow the reaction's progress by TLC, eluting with a mixture of ethyl acetate and hexanes. Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate. The disappearance of the limiting aryl halide is a key indicator of completion. For more precise analysis, LC-MS can be used.[6]

-

-

Aqueous Workup:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (15 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with water (20 mL) followed by brine (20 mL) to remove residual base and inorganic salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]

-

-

Purification:

-

The resulting crude residue is purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis of the crude material.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final biaryl sulfoxide.

-

Optimization and Data Summary

The choice of catalyst, base, and solvent can be adapted based on the reactivity of the aryl halide. For less reactive aryl chlorides or sterically hindered substrates, more advanced catalytic systems are often required.

| Aryl Halide (Ar-X) | Catalyst System | Base | Solvent | Temp (°C) | Expected Outcome |

| Ar-I (e.g., 4-Iodoanisole) | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ | Dioxane/H₂O | 80-90 | High yield, fast reaction. Iodides are highly reactive in oxidative addition. |

| Ar-Br (e.g., 4-Bromoanisole) | Pd(PPh₃)₄ (3-5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | Good to excellent yield. The standard substrate for optimization. |

| Ar-Cl (e.g., 4-Chloroanisole) | Pd₂(dba)₃ / XPhos (2 mol% Pd) | K₃PO₄ | Toluene/H₂O | 100-110 | Requires a more active catalyst. Buchwald-type ligands are effective for activating C-Cl bonds.[10][12] |

| Sterically Hindered Ar-Br | XPhos Pd G3 (2 mol%) | Cs₂CO₃ | t-BuOH/H₂O | 100 | Bulky, electron-rich ligands accelerate reductive elimination, overcoming steric hindrance.[10][13] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive catalyst (decomposed).2. Insufficient degassing (O₂ contamination).3. Incorrect base or solvent.4. Protodeborylation of boronic acid. | 1. Use a fresh bottle of catalyst or a more robust precatalyst.2. Ensure the degassing procedure is thorough.3. Screen alternative bases (K₃PO₄, Cs₂CO₃) and solvents.4. Use milder conditions or protect the boronic acid as a diethanolamine adduct.[10][14] |

| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve the degassing technique for solvents and the reaction flask.[10][11] |

| Formation of Palladium Black | Catalyst decomposition, often at high temperatures or with poor ligands. | Use a lower reaction temperature, or switch to a more thermally stable catalyst system with bulky, electron-rich ligands (e.g., Buchwald or NHC ligands).[11] |

| Reaction Stalls | Catalyst deactivation (e.g., poisoning by the sulfoxide) or product inhibition. | Increase catalyst loading slightly. Switch to a more robust ligand that is less susceptible to poisoning by sulfur-containing substrates.[6] |

Safety Precautions

-

Chemical Handling: Palladium catalysts, organic solvents (especially 1,4-dioxane, a potential carcinogen), and bases should be handled in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inert Atmosphere: When working with a Schlenk line, be mindful of the pressure differentials between the manifold and the flask to prevent implosion or air leaks.

-

Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium, according to institutional safety guidelines.

References